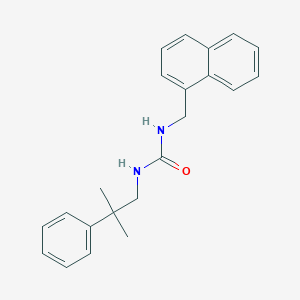
1-(2,2-Difluoro-2-phenylethyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoro-2-phenylethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. This compound is commonly referred to as DPN-UM and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of DPN-UM is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM). This means that it can selectively activate or inhibit the estrogen receptor, depending on the tissue type. This property makes DPN-UM a promising candidate for the treatment of estrogen-related diseases, such as breast cancer.
Biochemical and Physiological Effects
DPN-UM has been found to have a range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and improve cognitive function. Additionally, it has been found to have anti-tumor effects in certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPN-UM in lab experiments is its selectivity for the estrogen receptor. This allows researchers to study the effects of estrogen on specific tissues without affecting other tissues in the body. However, one limitation of using DPN-UM is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of DPN-UM. One area of interest is its potential use in the treatment of breast cancer. Additionally, further research is needed to fully understand its mechanism of action and its effects on various biological systems. Finally, there is potential for the development of new drugs based on the structure of DPN-UM, which could have even greater efficacy and fewer side effects.
Synthesis Methods
The synthesis of DPN-UM involves the reaction of 1-(2,2-Difluoro-2-phenylethyl)urea with naphthalen-1-ylmethanamine. This process is carried out using standard laboratory techniques and has been well-documented in the scientific literature.
Scientific Research Applications
DPN-UM has been primarily studied for its potential use in medical research. It has been found to have a range of effects on various biological systems, including the endocrine system, the immune system, and the nervous system. These effects have led to interest in DPN-UM as a potential treatment for a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
1-(2,2-difluoro-2-phenylethyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O/c21-20(22,17-10-2-1-3-11-17)14-24-19(25)23-13-16-9-6-8-15-7-4-5-12-18(15)16/h1-12H,13-14H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNCTRKFQSVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoro-2-phenylethyl)-3-(naphthalen-1-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(4-Fluorophenyl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432320.png)
![17-(1-Methylpyrazol-4-yl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432325.png)
![3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide](/img/structure/B7432349.png)
![1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid](/img/structure/B7432358.png)

![N-[4-[benzyl(methyl)amino]phenyl]-5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7432377.png)
![Methyl 2-[2-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methylcarbamoyl]phenyl]benzoate](/img/structure/B7432378.png)
![2-[4-[2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-oxoacetyl]piperazin-1-yl]-5-fluorobenzonitrile](/img/structure/B7432384.png)
![N-butyl-2-[4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B7432390.png)
![N-(pyridin-2-ylmethyl)-3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanamide](/img/structure/B7432391.png)
![2-[[2-(3,4-dihydroxyphenyl)acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B7432393.png)
![N-[2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B7432402.png)
![3-chloro-N-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)pentan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B7432407.png)